(E/Z)-PG-11047

Descripción

Propiedades

Número CAS |

308145-19-9 |

|---|---|

Fórmula molecular |

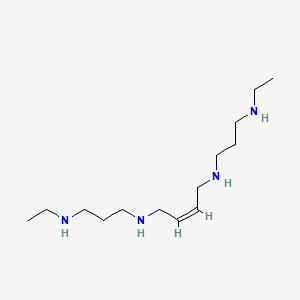

C14H32N4 |

Peso molecular |

256.43 g/mol |

Nombre IUPAC |

(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine |

InChI |

InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5- |

Clave InChI |

XFWLTFZLLXVKDY-WAYWQWQTSA-N |

SMILES isomérico |

CCNCCCNC/C=C\CNCCCNCC |

SMILES canónico |

CCNCCCNCC=CCNCCCNCC |

Sinónimos |

((1)N,(12)N)bis(ethyl)-6,7-dehydrospermine (N(1),N(12))bis(ethyl)-6,7-dehydrospermine PG-11047 SL 11047 SL-11047 |

Origen del producto |

United States |

Foundational & Exploratory

PG-11047: A Technical Guide to a Novel Polyamine Analogue for Cancer Therapy

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyamines are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their metabolism is frequently dysregulated in neoplastic cells, making the polyamine pathway a rational target for anticancer therapy. PG-11047 is a second-generation, conformationally restricted, unsaturated analogue of the natural polyamine spermine (B22157), designed to act as a nonfunctional competitor that disrupts polyamine homeostasis.[1][2][3][4] Preclinical and clinical investigations have demonstrated that PG-11047 inhibits tumor growth by depleting intracellular polyamines through a dual mechanism: inhibiting biosynthesis and potently inducing catabolism.[1][5] This document provides a comprehensive technical overview of PG-11047, summarizing its mechanism of action, preclinical efficacy, clinical trial outcomes, and key experimental methodologies.

Mechanism of Action

PG-11047 exerts its anticancer effects by strategically interfering with multiple facets of the polyamine metabolic pathway, leading to the depletion of natural polyamines and subsequent cell growth inhibition.

The core mechanism involves the following steps:

-

Cellular Uptake: PG-11047 is actively transported into rapidly dividing cancer cells via the selective polyamine transport system, for which it competes with natural polyamines.[3][6]

-

Disruption of Polyamine Homeostasis: Once intracellular, PG-11047 acts as a spermine mimetic with altered function.[1][3] It initiates a powerful negative feedback loop that depletes endogenous polyamines through two primary actions:

-

Inhibition of Biosynthesis: It downregulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby reducing the production of new polyamines.[1][5][7][8]

-

Induction of Catabolism: It strongly induces the expression and activity of the key polyamine catabolic enzymes, spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[1][3][5][6]

-

-

Induction of Cytotoxicity: The super-induction of SMO leads to the generation of cytotoxic byproducts, including reactive oxygen species (ROS) and 3-aminopropanal, which contribute to the antitumor response.[3][6][9]

-

Altered Molecular Interactions: PG-11047 can also bind to nucleic acids with high avidity, but with modified function compared to natural polyamines, further contributing to its antiproliferative and cell-killing effects.[1] The cumulative result is cell cycle arrest and apoptosis.[1][5]

Preclinical Efficacy

PG-11047 has demonstrated significant antitumor activity in a broad range of preclinical models, both as a single agent and in combination with standard-of-care therapies.

In Vitro Studies

PG-11047 inhibits the proliferation of numerous human cancer cell lines, including those derived from breast, prostate, colon, pancreatic, and lung cancers.[1][5][10][11] Notably, a differential sensitivity has been observed between non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), with NSCLC lines showing a more dramatic induction of polyamine catabolism and greater cytotoxicity.[5][8]

| Cancer Type | Cell Line(s) | Metric | Value | Citation |

| Pediatric Panel | 23 cell lines | Median EC₅₀ | 71 nM | [4] |

| NSCLC | A549 | IC₅₀ | 0.1 - 0.5 µM | [8] |

| NSCLC | NCI-H157 | IC₅₀ | 0.1 - 0.5 µM | [8] |

| SCLC | H69 | IC₅₀ | 0.1 - 0.5 µM | [8] |

| SCLC | H82 | IC₅₀ | 0.1 - 0.5 µM | [8] |

In Vivo Xenograft Studies

In vivo studies have confirmed the antitumor activity of PG-11047. In the Pediatric Preclinical Testing Program (PPTP), PG-11047 induced significant differences in event-free survival (EFS) in 15.6% of evaluable solid tumor xenografts, with one ependymoma xenograft showing tumor regression.[1][4] The compound has also shown potent activity in combination with other anticancer agents.

| Cancer Model | Combination Agent | Key Finding | Citation |

| NSCLC (A549) | Cisplatin (B142131) | Combination therapy led to a potent antitumor effect far superior to either agent alone. | [3][6] |

| Prostate (DU-145) | Bevacizumab | The combination significantly enhanced antitumor activity compared with either agent alone. | [3][6] |

| Pediatric Solid Tumors | Monotherapy | Significant EFS delay in 5 of 32 solid tumor xenografts. | [1][4] |

Clinical Development

PG-11047 has been evaluated in Phase I clinical trials as both a monotherapy and in combination with various anticancer drugs, establishing a manageable safety profile.

Phase I Monotherapy Trial (NCT00705653)

A dose-escalation study in 46 patients with advanced solid tumors established the safety and maximum tolerated dose (MTD) of PG-11047 when administered weekly.[2]

| Parameter | Finding | Citation |

| Dosing Schedule | 60-min IV infusion on Days 1, 8, 15 of a 28-day cycle | [2] |

| Maximum Tolerated Dose (MTD) | 610 mg | [2][9] |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea); angioedema, elevated ALT | [2] |

| Common Adverse Effects | Fatigue, anorexia | [2] |

| Clinical Efficacy | Stable Disease (SD) in 30% of patients | [2] |

Phase Ib Combination Trial (NCT00705874)

This multicenter study evaluated PG-11047 in combination with seven approved anticancer agents in 172 patients, demonstrating safety and preliminary efficacy with several combinations.[9][10][12]

| Combination Agent | MTD of PG-11047 | Partial Response (PR) | Stable Disease (SD) | Citation |

| Bevacizumab | 590 mg | 12% | 40% | [9][10][12] |

| Cisplatin | 590 mg | 20% (unconfirmed) | 54.1% | [9][10][12] |

| 5-Fluorouracil (5-FU) | 590 mg | 0% | 71.4% | [9][10][12] |

| Erlotinib | 590 mg | 0% | 33.3% | [9][10][12] |

| Gemcitabine | MTD Not Determined | - | - | [9][12] |

| Docetaxel | MTD Not Determined | - | - | [9][12] |

| Sunitinib (B231) | MTD Not Determined | - | - | [9][12] |

| MTD could not be determined due to DLTs at low doses of PG-11047. |

Experimental Methodologies

This section details representative protocols and workflows relevant to the development and evaluation of PG-11047.

Synthesis Workflow

An early synthesis of PG-11047 was reported starting from cis-2-butenediol.[13] The process involves activation, displacement with a protected diamine, and subsequent deprotection to yield the final compound.

In Vitro Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Exposure: Cells are treated with PG-11047 at concentrations typically ranging from 10 nM to 100 µM.[4] A vehicle control is included.

-

Incubation: Plates are incubated for a 96-hour period.[4]

-

Viability Assessment: Cell viability is measured using a standard method such as the Sulforhodamine B (SRB) assay, MTS assay, or CellTiter-Glo®.

-

Data Analysis: Dose-response curves are generated, and IC₅₀ or EC₅₀ values are calculated to determine the concentration required to inhibit 50% of cell growth.[1]

In Vivo Xenograft Model Protocol

This protocol is representative of the PPTP studies.[4]

-

Model System: Immunocompromised mice (e.g., SCID or athymic nude) are implanted subcutaneously or orthotopically with human tumor cells or patient-derived xenografts.

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

-

Randomization: Mice are randomized into control and treatment groups.

-

Drug Administration: PG-11047 is formulated in sterile water and administered at a dose such as 100 mg/kg weekly via the intraperitoneal route for a defined period (e.g., 6 weeks).[1][4] The control group receives the vehicle.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: The primary endpoint is often event-free survival (EFS), defined as the time for tumors to reach a predetermined size. Tumor growth inhibition is also calculated.

Phase I Dose-Escalation Trial Design

The clinical development of PG-11047 followed a standard 3+3 dose-escalation design to determine the MTD.

Western Blotting for Polyamine Enzymes

This protocol is adapted from methodologies used to study PG-11047's effect on target proteins.[8]

-

Lysate Preparation: Cells treated with PG-11047 or vehicle are harvested and lysed in RIPA buffer with protease inhibitors. Protein concentration is determined via a BCA assay.

-

SDS-PAGE: Thirty micrograms of total protein per sample are loaded onto a 10% SDS-PAGE gel and separated by electrophoresis.[8]

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour in a suitable blocking buffer (e.g., Odyssey blocking buffer or 5% non-fat milk in TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., SSAT, SMO) and a loading control (e.g., β-actin), typically at a 1:1000 dilution.[8]

-

Secondary Antibody Incubation: The membrane is washed and incubated with the appropriate HRP- or fluorescently-conjugated secondary antibody.

-

Detection: The signal is detected using chemiluminescence or fluorescence imaging systems. Protein levels are quantified and normalized to the loading control.

Conclusion

PG-11047 is a potent polyamine analogue that effectively targets the dysregulated polyamine metabolism characteristic of many cancers. Its dual mechanism of inhibiting polyamine biosynthesis while strongly inducing catabolism leads to robust depletion of intracellular polyamines, resulting in cytostatic and cytotoxic effects. Preclinical studies have validated its efficacy, particularly in combination with standard chemotherapies and targeted agents. Phase I clinical trials have established a manageable safety profile for weekly intravenous administration, with an MTD of 610 mg as a monotherapy and 590 mg in combination with agents like bevacizumab and cisplatin.[2][9] The documented clinical activity, primarily stable disease with some partial responses in combination settings, provides a solid foundation for further investigation of PG-11047 in rationally designed combination therapies for specific patient populations.

References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

PG-11047: A Second-Generation Spermine Analogue for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PG-11047 (also known as CGC-11047) is a second-generation, conformationally restricted spermine (B22157) analogue that has demonstrated significant potential as an anticancer agent. Polyamines, such as spermine, are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of tumor cell growth. This technical guide provides a comprehensive overview of PG-11047, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

PG-11047 exerts its anticancer effects through a multi-pronged approach that disrupts polyamine homeostasis within cancer cells.[1][2] A selective polyamine transport system facilitates its entry into rapidly dividing cells.[1] Once inside, PG-11047:

-

Inhibits Polyamine Biosynthesis: It downregulates the activity of key enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC).[2][3]

-

Induces Polyamine Catabolism: It upregulates the polyamine catabolic enzymes spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), leading to the breakdown of natural polyamines.[1][2]

-

Competes with Natural Polyamines: PG-11047 displaces natural polyamines from their binding sites, interfering with their normal cellular functions.[1]

-

Induces Reactive Oxygen Species (ROS): The induction of SMO can lead to the production of ROS, contributing to cellular damage and apoptosis.[1][2]

This concerted action results in the depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.

Quantitative Data

In Vitro Activity

PG-11047 has demonstrated cytostatic and cytotoxic activity against a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| Pediatric Preclinical Testing Program (PPTP) Panel | |||

| Median | Various Pediatric Cancers | 71 (EC50) | [4] |

| Ewing Sarcoma Panel | Ewing Sarcoma | <21.5 (Median EC50) | [5] |

| Neuroblastoma Panel | Neuroblastoma | 574.5 (Median EC50) | [5] |

| Lung Cancer Cell Lines | |||

| A549 | Non-Small Cell Lung Cancer | ~100 - 500 | [3] |

| H157 | Non-Small Cell Lung Cancer | ~100 - 500 | [3] |

| H69 | Small Cell Lung Cancer | ~100 - 500 | [3] |

| H82 | Small Cell Lung Cancer | ~100 - 500 | [3] |

| Prostate Cancer Cell Lines | |||

| DU-145 | Prostate Cancer | 50 | [3] |

| Colon Cancer Cell Lines | |||

| HCT116 | Colon Cancer | 8000 | [6] |

Preclinical In Vivo Efficacy

Preclinical studies in xenograft models have shown that PG-11047, both as a single agent and in combination, can significantly inhibit tumor growth.

| Cancer Model | Treatment | Dosing Schedule | Key Findings | Reference |

| A549 (NSCLC) Xenograft | PG-11047 | 100 mg/kg, IP, weekly for 3 weeks, followed by a 1-week rest, for 14 weeks | Significantly delayed tumor progression (P < 0.0001). | [3] |

| A549 (NSCLC) Xenograft | PG-11047 + Cisplatin (B142131) | Not specified | Potentiated the antitumor effect of cisplatin. | [1][7] |

| DU-145 (Prostate) Xenograft | PG-11047 | Not specified | Significantly inhibited tumor development as a single agent. | [1][7] |

| DU-145 (Prostate) Xenograft | PG-11047 + Bevacizumab | Not specified | Significantly enhanced antitumor activity compared to either agent alone. | [1][7] |

| Pediatric Solid Tumor Xenografts | PG-11047 | 100 mg/kg, IP, weekly for 6 weeks | Induced significant differences in event-free survival in 5 of 32 evaluable solid tumor xenografts. | [1][4] |

| Ependymoma Xenograft | PG-11047 | 100 mg/kg, IP, weekly for 6 weeks | Caused tumor regression in a single case. | [4] |

Clinical Trial Results

Phase I clinical trials have evaluated the safety and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anticancer agents.

Phase I Monotherapy Trial (NCT00705653) [8][9]

| Parameter | Value |

| Patient Population | 46 patients with advanced refractory solid tumors |

| Dosing Schedule | 60-minute IV infusion on days 1, 8, and 15 of a 28-day cycle |

| Dose Range | 50 to 750 mg |

| Maximum Tolerated Dose (MTD) | 610 mg |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea), angioedema, and elevated ALT. |

| Most Common Adverse Events | Fatigue and anorexia |

| Efficacy | 30% of patients achieved stable disease. |

Phase Ib Combination Trial (NCT00705874) [8][10]

| Combination Agent | Maximum Tolerated Dose (MTD) of PG-11047 | Efficacy Highlights |

| Bevacizumab | 590 mg | 12% Partial Response (PR), 40% Stable Disease (SD) |

| Erlotinib | 590 mg | 33.3% SD |

| Cisplatin | 590 mg | 54.1% SD, 20% unconfirmed PRs |

| 5-Fluorouracil (5-FU) | 590 mg | 71.4% SD |

| Gemcitabine | MTD not determined due to DLTs at low doses. | - |

| Docetaxel | MTD not determined due to DLTs at low doses. | - |

| Sunitinib (B231) | MTD not determined due to DLTs at low doses. | - |

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol describes a general method for determining the IC50 of PG-11047 in cancer cell lines using a colorimetric assay such as MTT or a fluorescence-based assay.

References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 | PLOS One [journals.plos.org]

- 3. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial testing (stage 1) of the polyamine analog PG11047 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

(E/Z)-PG-11047: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (E/Z)-PG-11047, a second-generation polyamine analogue with significant potential in oncology research. This document details its chemical properties, mechanism of action, experimental protocols, and relevant signaling pathways.

Core Compound Information

This compound is a synthetic polyamine analogue that acts as a competitive inhibitor of natural polyamines, such as spermine (B22157). Its rigid structure, conferred by a central double bond, is designed to enhance its specificity and reduce off-target toxicities observed with earlier generations of polyamine analogues. The designation (E/Z) indicates that the compound may be a mixture of geometric isomers, while specific research often focuses on the Z-isomer.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Systematic Name | (Z)-N1,N1′-(but-2-ene-1,4-diyl)bis(N3-ethylpropane-1,3-diamine) | [1] |

| CAS Number ((E/Z) mixture) | 949933-50-0 | - |

| CAS Number (Specific Isomer) | 308145-19-9 | - |

| Molecular Formula | C14H32N4 | [2] |

| Molecular Weight | 256.43 g/mol | [2] |

Mechanism of Action

PG-11047 exerts its anti-neoplastic effects by disrupting polyamine homeostasis in cancer cells. Polyamines are essential for cell growth, proliferation, and differentiation. Cancer cells exhibit a dysregulated polyamine metabolism, making them particularly vulnerable to agents that interfere with this pathway.

The primary mechanisms of action for PG-11047 include:

-

Competitive Inhibition : PG-11047 competes with natural polyamines for uptake into the cell and for binding to critical intracellular sites, including DNA, RNA, and proteins. This competitive binding disrupts the normal functions of polyamines in cellular processes.

-

Downregulation of Polyamine Biosynthesis : The intracellular accumulation of PG-11047 triggers a negative feedback loop that leads to the downregulation of key enzymes in the polyamine biosynthesis pathway. A primary target of this feedback is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.

-

Upregulation of Polyamine Catabolism : PG-11047 induces the expression and activity of enzymes involved in polyamine catabolism, including spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX). The induction of these enzymes leads to the accelerated degradation of natural polyamines, further depleting their intracellular pools.

The combined effect of these actions is a significant reduction in the intracellular concentrations of natural polyamines, leading to cell cycle arrest and inhibition of tumor growth.

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of PG-11047 on cancer cell lines.

| Step | Procedure |

| 1. Cell Seeding | Plate cancer cell lines (e.g., A549, HCT116) in 96-well plates at a density of 2,500-5,000 cells per well. Allow cells to adhere overnight. |

| 2. Compound Preparation | Prepare a stock solution of PG-11047 in sterile water. Perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM). |

| 3. Cell Treatment | Treat the cells with varying concentrations of PG-11047. Include a vehicle control (sterile water). |

| 4. Incubation | Incubate the plates for a specified period, typically 72-96 hours. |

| 5. Viability Assay | Assess cell viability using a standard method, such as the CellTiter-Blue Viability Assay. |

| 6. Data Analysis | Calculate the concentration of PG-11047 that causes 50% growth inhibition (GI50) using appropriate software. |

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of PG-11047 in a mouse xenograft model.

| Step | Procedure |

| 1. Cell Implantation | Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice). |

| 2. Tumor Growth | Allow tumors to reach a palpable size (e.g., 100-200 mm³). |

| 3. Randomization | Randomize mice into treatment and control groups. |

| 4. Dosing | Administer PG-11047 via a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 mg/kg, once weekly). The control group receives the vehicle. |

| 5. Monitoring | Monitor tumor volume and body weight regularly throughout the study. |

| 6. Endpoint | Euthanize mice when tumors reach a predetermined size or at the end of the study period. |

| 7. Data Analysis | Compare tumor growth inhibition between the treated and control groups. |

Signaling Pathways and Experimental Workflows

PG-11047 Mechanism of Action on Polyamine Metabolism

The following diagram illustrates the impact of PG-11047 on the polyamine metabolic pathway.

General Workflow for In Vitro Analysis of PG-11047

The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of PG-11047.

Conclusion

This compound is a promising polyamine analogue with well-defined mechanisms of action that target the dysregulated polyamine metabolism in cancer cells. This technical guide provides essential information for researchers and drug development professionals to design and execute preclinical studies to further evaluate its therapeutic potential. The provided protocols and pathway diagrams serve as a foundation for understanding and investigating the anti-cancer properties of this compound.

References

The Core Mechanism of PG-11047 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 is a novel, conformationally restricted polyamine analog that acts as a nonfunctional competitor of the natural polyamine spermine (B22157).[1][2] Its mechanism of action in cancer cells is multifaceted, primarily involving the disruption of polyamine homeostasis, which is critical for tumor cell proliferation and survival.[1][3] This document provides an in-depth technical overview of the molecular mechanisms underpinning the anticancer activity of PG-11047, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to PG-11047

PG-11047 is a second-generation, unsaturated analog of N¹, N¹²-bisethylspermine (BESpm) with a cis double bond between the central carbons, which increases its structural rigidity.[4][5] This modification is designed to reduce non-specific binding and associated toxicities observed with earlier polyamine analogs.[5] Polyamines, including spermine, spermidine (B129725), and their precursor putrescine, are essential polycations for cell growth, and their metabolism is frequently dysregulated in cancer, making the polyamine pathway a compelling therapeutic target.[4][6] PG-11047 has demonstrated significant growth-inhibitory effects in a wide range of cancer cell lines, including those of the lung, breast, colon, and prostate, both in vitro and in vivo.[2][5][6]

Mechanism of Action

The primary mechanism of action of PG-11047 revolves around its ability to competitively inhibit the functions of natural polyamines, leading to a cascade of effects that ultimately suppress cancer cell growth.[7] This is achieved through a three-pronged approach:

-

Competitive Inhibition: PG-11047 competes with natural polyamines for uptake into the cell via the polyamine transport system and for binding to intracellular sites such as nucleic acids.[8][9] However, it cannot substitute for the growth-supporting functions of natural polyamines.[2]

-

Inhibition of Polyamine Biosynthesis: PG-11047 downregulates the activity of key polyamine biosynthetic enzymes, most notably ornithine decarboxylase (ODC), a rate-limiting enzyme in the pathway.[7][10][11] This feedback inhibition leads to a reduction in the de novo synthesis of polyamines.[7]

-

Induction of Polyamine Catabolism: A critical aspect of PG-11047's activity is its ability to strongly induce the polyamine catabolic enzymes spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMO).[7][8][9] This "super-induction" of catabolism accelerates the depletion of intracellular polyamine pools.[11] The induction of these enzymes may also contribute to cellular damage through the generation of reactive oxygen species (ROS).[8][9]

The combined effect of these actions is a profound depletion of intracellular spermidine and spermine levels, leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis.[4][7]

Signaling Pathways and Cellular Effects

The disruption of polyamine homeostasis by PG-11047 triggers several downstream cellular effects, primarily impacting cell cycle progression and survival pathways.

Impact on the Polyamine Metabolic Pathway

PG-11047 enters the cancer cell and initiates a series of events that reprogram the polyamine metabolic pathway towards depletion of natural polyamines.

Cell Cycle Arrest and Apoptosis

A primary consequence of polyamine depletion is the induction of cell cycle arrest.[7] Studies in breast cancer cell lines have shown that PG-11047 treatment leads to a significant reduction in the fraction of cells in the S-phase of the cell cycle.[4][12] This cytostatic effect appears to be the dominant mechanism of growth inhibition at lower concentrations of the drug.[4]

Induction of apoptosis, as measured by caspase-3/7 activity, generally occurs at higher concentrations of PG-11047 than those required to inhibit cell cycle progression.[4] This suggests that while apoptosis contributes to the overall anticancer effect, cell cycle inhibition is a more immediate and sensitive response to the drug.[4]

Quantitative Data on In Vitro Efficacy

The growth-inhibitory effects of PG-11047 have been quantified in various cancer cell lines. The following tables summarize the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: GI₅₀ Values of PG-11047 in Pancreatic Ductal Adenocarcinoma (PDA) Cell Lines

| Cell Line | GI₅₀ (µM) |

|---|---|

| Sensitive Lines | 0.4 - ~10 |

| Resistant Lines | >10 - 66,000 |

Data from a study on a panel of 22 PDA cell lines, showing a wide range of sensitivity.[13]

Table 2: IC₅₀ Values of PG-11047 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| DU145 | Prostate Cancer | ~0.05 |

| A549 | Non-Small Cell Lung Cancer | >10 |

| H157 | Non-Small Cell Lung Cancer | Not specified |

| A549G (Transport-competent) | Non-Small Cell Lung Cancer | ~5.0 |

| A549R (Transport-deficient) | Non-Small Cell Lung Cancer | >10 |

| H157G (Transport-competent) | Non-Small Cell Lung Cancer | ~2.8 |

| H157R (Transport-deficient) | Non-Small Cell Lung Cancer | >10 |

Data compiled from multiple studies, highlighting differential sensitivity and the importance of the polyamine transport system.[11][14][15]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of PG-11047.

In Vitro Cell Viability Assay

This protocol is used to determine the cytotoxic and cytostatic effects of PG-11047 on cancer cell lines and to calculate IC₅₀/GI₅₀ values.

Methodology:

-

Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 3 x 10⁴ cells/well) and allowed to adhere overnight.[14]

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of PG-11047 (typically ranging from nanomolar to micromolar concentrations) or a vehicle control.[7][14]

-

Cells are incubated with the compound for a specified period, commonly 72 or 96 hours.[7][13][14]

-

Cell viability is assessed using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or the DIMSCAN fluorescence-based system.[7][13]

-

The resulting data are used to generate dose-response curves, from which IC₅₀ or GI₅₀ values are calculated.[7]

Polyamine Enzyme Activity Assays

These assays quantify the effect of PG-11047 on the key enzymes of the polyamine metabolic pathway.

Methodology:

-

Cells are treated with a specific concentration of PG-11047 (e.g., 10 µM) for a defined period (e.g., 24 hours).[11]

-

Following treatment, cells are harvested, and lysates are prepared.

-

ODC Activity: ODC activity is measured by quantifying the release of ¹⁴CO₂ from L-[¹⁴C]ornithine.

-

SSAT Activity: SSAT activity is determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine.[11]

-

SMO Activity: SMO activity is assessed by measuring the production of H₂O₂ using a fluorescent probe-based assay.[11]

Cell Cycle Analysis

This protocol determines the effect of PG-11047 on cell cycle distribution.

Methodology:

-

Cells are treated with various concentrations of PG-11047 for 48 to 72 hours.[4]

-

During the final hours of treatment, cells are labeled with a thymidine (B127349) analog, such as Bromodeoxyuridine (BrdU).[4]

-

Cells are harvested, fixed, and stained with an anti-BrdU antibody and a DNA content dye (e.g., propidium (B1200493) iodide).

-

The distribution of cells in the G₁, S, and G₂/M phases of the cell cycle is analyzed by flow cytometry.[4]

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor activity of PG-11047. For instance, in a non-small cell lung cancer (A549) xenograft model, PG-11047 administered as a single agent significantly inhibited tumor development.[8] Furthermore, it has been shown to potentiate the antitumor effects of standard chemotherapeutic agents like cisplatin (B142131) and anti-angiogenic agents like bevacizumab.[8] In a phase I clinical trial, PG-11047 was generally well-tolerated and resulted in stable disease in 30% of patients with advanced solid tumors.[3][16]

Conclusion

PG-11047 is a potent polyamine analog that exerts its anticancer effects by comprehensively disrupting polyamine homeostasis in cancer cells. Its mechanism of action, characterized by the competitive inhibition of polyamine function, suppression of polyamine biosynthesis, and potent induction of polyamine catabolism, leads to profound polyamine depletion. This, in turn, results in a cytostatic response through cell cycle arrest, and at higher concentrations, a cytotoxic response via apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of targeting the polyamine pathway with PG-11047 in various malignancies. Further research is warranted to identify predictive biomarkers of response and to optimize its clinical application in combination with other anticancer agents.

References

- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A systems analysis of the chemosensitivity of breast cancer cells to the polyamine analogue PG-11047 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

PG-11047: A Technical Guide to its Target Pathways in Neoplastic Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PG-11047 is a rationally designed, conformationally restricted analog of the natural polyamine spermine (B22157). It represents a targeted therapeutic strategy against neoplastic cells by disrupting the tightly regulated polyamine metabolic pathway, which is essential for cell proliferation, differentiation, and survival. Dysregulation of polyamine metabolism is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This document provides an in-depth technical overview of the molecular pathways targeted by PG-11047 in cancer cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Disruption of Polyamine Homeostasis

PG-11047 exerts its anti-neoplastic effects by acting as a nonfunctional competitor of natural polyamines, primarily spermine.[1][2] It is selectively taken up by cancer cells through the polyamine transport system, which is often upregulated in malignant tissues.[3] Once intracellular, PG-11047 initiates a multi-pronged attack on polyamine homeostasis, leading to the depletion of natural polyamines and the accumulation of a dysfunctional analog, ultimately resulting in cytostasis and cytotoxicity.[4][5]

The primary molecular targets of PG-11047 within the polyamine metabolic pathway are:

-

Inhibition of Polyamine Biosynthesis: PG-11047 leads to a significant downregulation of ornithine decarboxylase (ODC), a rate-limiting enzyme in the biosynthesis of polyamines.[4] This inhibition reduces the production of putrescine, the precursor for spermidine (B129725) and spermine.

-

Induction of Polyamine Catabolism: PG-11047 potently induces the expression and activity of two key catabolic enzymes:

-

Spermidine/spermine N1-acetyltransferase (SSAT): This enzyme acetylates spermine and spermidine, marking them for either export from the cell or degradation.[3]

-

Spermine oxidase (SMO): This enzyme directly oxidizes spermine to spermidine, producing hydrogen peroxide (H₂O₂) as a byproduct.[3] The resulting increase in reactive oxygen species (ROS) contributes to the cytotoxic effects of PG-11047.

-

This dual action of inhibiting synthesis and promoting degradation leads to a profound depletion of the intracellular pools of natural polyamines, which are critical for the growth and proliferation of cancer cells.

Downstream Cellular Consequences

The depletion of natural polyamines and the generation of ROS by PG-11047 treatment trigger several downstream signaling pathways that culminate in the inhibition of tumor growth.

Induction of Apoptosis

PG-11047 has been shown to induce apoptosis in various cancer cell lines. The precise molecular mechanism is multifaceted and can be cell-type dependent. However, a central theme is the induction of cellular stress, primarily through ROS production from SMO activation. This oxidative stress can lead to DNA damage and the activation of intrinsic apoptotic pathways.

Cell Cycle Arrest

Depletion of polyamines is known to cause cell cycle arrest, as these molecules are essential for processes such as DNA replication and chromatin condensation. PG-11047-mediated polyamine depletion can lead to the arrest of neoplastic cells in various phases of the cell cycle, thereby inhibiting their proliferation.

Quantitative Data

In Vitro Cytotoxicity

PG-11047 has demonstrated potent cytotoxic and cytostatic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's origin and molecular characteristics.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pediatric Cancers | |||

| Median Relative IC50 | Various Pediatric Cancers | 0.071 | [5] |

| Lung Cancer | |||

| A549 | Non-Small Cell Lung Cancer | >10.0 | [6] |

| H157 | Non-Small Cell Lung Cancer | 0.1 - 0.5 | |

| H69 | Small Cell Lung Cancer | 0.1 - 0.5 | |

| H82 | Small Cell Lung Cancer | 0.1 - 0.5 | |

| Colon Cancer | |||

| HCT116 | Colorectal Carcinoma | 8.0 | [6] |

| Prostate Cancer | |||

| DU-145 | Prostate Carcinoma | Not explicitly stated | [3][7] |

Clinical Trial Data

Phase I and Ib clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of PG-11047 as a monotherapy and in combination with other anti-cancer agents.

Phase I Monotherapy Trial (Advanced Solid Tumors) [4]

| Parameter | Value |

|---|---|

| Maximum Tolerated Dose (MTD) | 610 mg (weekly IV) |

| Dose-Limiting Toxicities (DLTs) | Primarily gastrointestinal (mucositis, diarrhea) |

| Clinical Benefit | Stable disease in 30% of patients |

Phase Ib Combination Therapy Trial (Advanced Solid Tumors or Lymphoma) [1][8]

| Combination Agent | Maximum Tolerated Dose (MTD) of PG-11047 | Objective Response Rate (ORR) / Stable Disease (SD) |

|---|---|---|

| Bevacizumab | 590 mg | 12% PR, 40% SD |

| Erlotinib | 590 mg | 33.3% SD |

| Cisplatin (B142131) | 590 mg | 20% unconfirmed PR, 54.1% SD |

| 5-Fluorouracil | 590 mg | 71.4% SD |

| Gemcitabine | MTD not determined | 57.1% SD |

| Docetaxel | MTD not determined | 50% SD |

| Sunitinib (B231) | MTD not determined | Not reported |

Experimental Protocols

General Experimental Workflow

A typical preclinical investigation of PG-11047's anti-cancer effects follows a logical progression from in vitro characterization to in vivo validation.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate neoplastic cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of PG-11047 in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This protocol is based on the measurement of the transfer of the acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate.

-

Cell Lysate Preparation: Treat cells with PG-11047 for the desired time. Harvest cells, wash with PBS, and lyse in a hypotonic buffer. Centrifuge to obtain the cytosolic fraction.

-

Reaction Mixture: In a microcentrifuge tube, combine cell lysate (containing SSAT), a reaction buffer (e.g., Tris-HCl, pH 7.8), and a polyamine substrate (e.g., spermidine).

-

Initiation of Reaction: Start the reaction by adding [¹⁴C]acetyl-CoA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a stopping solution (e.g., hydroxylamine).

-

Separation of Acetylated Product: Separate the [¹⁴C]acetylated polyamine from the unreacted [¹⁴C]acetyl-CoA using a cation exchange paper or column.

-

Quantification: Quantify the radioactivity of the acetylated product using a scintillation counter.

-

Data Analysis: Calculate the SSAT activity as picomoles of acetylated product formed per minute per milligram of protein.

Spermine Oxidase (SMO) Activity Assay

This protocol measures the production of hydrogen peroxide (H₂O₂) resulting from SMO activity.

-

Cell Lysate Preparation: Prepare cell lysates as described for the SSAT assay.

-

Reaction Mixture: In a 96-well plate, add cell lysate, a reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7.4), and a detection reagent for H₂O₂ (e.g., Amplex Red in the presence of horseradish peroxidase).

-

Initiation of Reaction: Start the reaction by adding spermine as the substrate.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) at multiple time points.

-

Standard Curve: Generate a standard curve using known concentrations of H₂O₂.

-

Data Analysis: Calculate the SMO activity as nanomoles of H₂O₂ produced per minute per milligram of protein, based on the standard curve.

Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures the release of [¹⁴C]CO₂ from L-[1-¹⁴C]ornithine.

-

Cell Lysate Preparation: Prepare cell lysates as described previously.

-

Reaction Setup: In a sealed reaction vial, add cell lysate, a reaction buffer containing pyridoxal-5'-phosphate (a cofactor for ODC), and dithiothreitol (B142953) (DTT). Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or a scintillation fluid with a CO₂ trap) in a center well suspended above the reaction mixture.

-

Initiation of Reaction: Start the reaction by injecting L-[1-¹⁴C]ornithine into the reaction mixture.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Stopping the Reaction: Terminate the reaction by injecting an acid (e.g., trichloroacetic acid), which releases the dissolved [¹⁴C]CO₂ from the solution.

-

CO₂ Trapping: Allow the released [¹⁴C]CO₂ to be trapped by the filter paper for an additional 30-60 minutes.

-

Quantification: Transfer the filter paper to a scintillation vial and measure the radioactivity.

-

Data Analysis: Calculate the ODC activity as picomoles of CO₂ released per hour per milligram of protein.

Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into treatment groups (vehicle control, PG-11047 monotherapy, combination therapy). Administer PG-11047 via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (length x width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker studies).

-

Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the anti-tumor efficacy of PG-11047.

Conclusion

PG-11047 is a promising anti-cancer agent that targets the fundamental polyamine metabolic pathway, which is frequently dysregulated in neoplastic cells. Its multifaceted mechanism of action, involving the inhibition of polyamine biosynthesis and the induction of polyamine catabolism, leads to the depletion of essential polyamines, the generation of oxidative stress, and ultimately, the induction of apoptosis and cell cycle arrest in cancer cells. Preclinical and early clinical data support its continued investigation, both as a monotherapy and in combination with other anti-cancer agents, for the treatment of various solid tumors and lymphomas. The detailed methodologies and pathway analyses presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate and exploit the therapeutic potential of PG-11047.

References

- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A phase I dose-escalation study of the polyamine analog PG-11047 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antineoplastic Potential of (E/Z)-PG-11047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-PG-11047 is a novel, conformationally restricted analog of the natural polyamine spermine (B22157) that has demonstrated significant antineoplastic activity in a range of preclinical and clinical settings. Polyamines are essential for cell growth and proliferation, and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention. PG-11047 acts as a nonfunctional competitor of natural polyamines, leading to the inhibition of cancer cell growth.[1][2] This technical guide provides an in-depth overview of the core data supporting the antitumor activity of PG-11047, detailed experimental methodologies, and a visualization of its mechanism of action.

Mechanism of Action

PG-11047 exerts its antineoplastic effects by modulating the polyamine metabolic pathway.[3] It is selectively taken up by rapidly dividing cells via the polyamine transport system.[4] Once inside the cell, it disrupts polyamine homeostasis through a dual mechanism:

-

Inhibition of Polyamine Biosynthesis: PG-11047 down-regulates the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine biosynthesis pathway.[3][5]

-

Induction of Polyamine Catabolism: It significantly induces the expression and activity of two key catabolic enzymes: spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO).[3][4][5] The induction of these enzymes leads to the depletion of natural polyamines and the production of reactive oxygen species (ROS), which contribute to cytotoxicity.[4]

References

- 1. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo effects of the conformationally restricted polyamine analogue CGC-11047 on small cell and non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of CGC-11047: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGC-11047, a conformationally restricted polyamine analogue, has emerged as a compound of interest in oncology research. As a second-generation polyamine analogue, it was designed to exhibit enhanced cytotoxicity and a more favorable toxicity profile compared to its predecessors.[1] Polyamines are essential for cell proliferation and their metabolism is frequently dysregulated in cancer, making them a compelling target for therapeutic intervention.[2][3] CGC-11047 is designed to interfere with polyamine-dependent processes, leading to cell-cycle arrest and apoptosis.[1] This technical guide provides a comprehensive overview of the early preclinical data on CGC-11047, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action

CGC-11047 exerts its anti-proliferative effects by disrupting polyamine homeostasis within cancer cells.[4] It functions by displacing natural polyamines from their binding sites, thereby interfering with critical cellular processes that depend on these molecules for functions like DNA stabilization and gene regulation.[1][4] The primary mechanism involves the modulation of key enzymes in the polyamine metabolic pathway. Specifically, CGC-11047 has been shown to:

-

Down-regulate Ornithine Decarboxylase (ODC): ODC is the rate-limiting enzyme in polyamine biosynthesis. By decreasing its activity, CGC-11047 effectively curtails the production of new polyamines.[2][3]

-

Up-regulate Spermidine (B129725)/Spermine N1-acetyltransferase (SSAT): SSAT is a catabolic enzyme that acetylates spermidine and spermine, marking them for degradation or export from the cell.[2][3]

-

Induce Spermine Oxidase (SMO): SMO is another key catabolic enzyme that contributes to the depletion of intracellular polyamine pools.[2][3]

This dual action of inhibiting synthesis and promoting catabolism leads to a significant depletion of intracellular polyamines, ultimately resulting in the inhibition of cancer cell growth.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of CGC-11047's effect on polyamine metabolism and a general workflow for in vitro cell growth inhibition assays.

Caption: Proposed signaling pathway of CGC-11047 in cancer cells.

Caption: Generalized workflow for in vitro cell growth inhibition assays.

Quantitative Preclinical Data

In Vitro Efficacy: Inhibition of Cancer Cell Growth

CGC-11047 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~0.1 | [2] |

| H157 | Non-Small Cell Lung Cancer | ~0.5 | [2] |

| H69 | Small Cell Lung Cancer | ~0.5 | [2] |

| H82 | Small Cell Lung Cancer | >0.5 | [2] |

| Pancreatic Cancer Cell Lines | Pancreatic Ductal Adenocarcinoma | 0.4 - 66,000 | [5] |

| Study Panel | Median EC50 (nM) | Reference |

| Pediatric Preclinical Testing Program (PPTP) | 71 | [6] |

In Vivo Efficacy: Tumor Growth Delay in Xenograft Models

In a nude mouse model of human non-small cell lung cancer using the A549 cell line, CGC-11047 demonstrated significant tumor growth inhibition.

| Animal Model | Treatment | Outcome | P-value | Reference |

| Nude mice with A549 xenografts | 100 mg/kg CGC-11047, weekly IP injection | Significant delay in tumor progression | < 0.0001 | [2][3] |

In the Pediatric Preclinical Testing Program, CGC-11047 induced significant differences in event-free survival (EFS) distribution compared to control in 5 out of 32 solid tumor xenografts.[7]

Experimental Protocols

Cell Lines and Culture

-

Lung Cancer: Human non-small cell lung cancer cell lines (A549, NCI-H157) and small cell lung cancer cell lines (H69, H82) were utilized.[2]

-

Pancreatic Cancer: A panel of twenty-two pancreatic ductal adenocarcinoma (PDA) cell lines were tested.[5]

-

Pediatric Cancers: The Pediatric Preclinical Testing Program (PPTP) in vitro panel consists of 23 cell lines.[7]

In Vitro Growth Inhibition Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates.[5]

-

Treatment: Cells were exposed to a range of CGC-11047 concentrations, typically from 10 nM to 100 µM, for 96 hours.[6][7]

-

Viability Assessment: Cell viability was determined using a suitable assay, such as the CellTiter-Glo (CTG) luminescent cell viability assay.[5]

-

Data Analysis: The drug dose that inhibits 50% of cell growth (GI50) or the concentration that reduces cell survival to 50% of the control (IC50/EC50) was calculated from the dose-response curves.[5][7]

In Vivo Xenograft Studies

-

Animal Model: Athymic nude mice were used for the studies.[2]

-

Tumor Implantation: 1.0 × 10^6 A549 human non-small cell lung cancer cells were implanted subcutaneously.[2]

-

Treatment Regimen: When tumors reached an average volume of 0.3 cm³, mice were randomized into control and treatment groups. The treated group received intraperitoneal (IP) injections of CGC-11047 at a dose of 100 mg/kg once weekly.[2][7]

-

Monitoring and Endpoint: Tumor volumes and mouse weights were monitored regularly. The primary endpoint was the time to tumor progression.[2]

Biochemical Assays

-

Enzyme Activity Assays: The activity of ODC, SSAT, and SMO were measured in cell lysates after treatment with CGC-11047 to determine the compound's effect on polyamine metabolism.[2][3]

-

Polyamine Pool Analysis: Intracellular polyamine levels were monitored to confirm depletion following treatment with CGC-11047.[2][3]

Conclusion

The early preclinical data for CGC-11047 demonstrate its potential as an anti-cancer agent. Its mechanism of action, centered on the disruption of polyamine metabolism, has been validated in vitro and in vivo. The compound exhibits potent growth inhibitory activity against a variety of cancer cell lines and has shown significant efficacy in delaying tumor progression in a preclinical model of non-small cell lung cancer. Further preclinical and clinical evaluation of CGC-11047 is warranted to fully elucidate its therapeutic potential in oncology.[2][3]

References

- 1. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Translational regulation of ornithine decarboxylase and other enzymes of the polyamine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of ornithine decarboxylase in a transformed cell line that overexpresses translation initiation factor eIF-4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of spermidine/spermine N1-acetyltransferase (SSAT) by aspirin in Caco-2 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine catabolism and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal ornithine decarboxylase: half-life and regulation by putrescine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (E/Z)-PG-11047 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-PG-11047 is a conformationally restricted polyamine analog that has demonstrated significant growth inhibitory activity against various cancer cell lines. As a nonfunctional competitor of natural polyamines like spermine (B22157), PG-11047 disrupts polyamine homeostasis, a pathway frequently dysregulated in cancer. This document provides detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound, along with quantitative data and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by modulating the polyamine metabolic pathway. It competitively inhibits the function of natural polyamines, leading to a depletion of intracellular polyamine pools, which are essential for cell proliferation. The primary mechanisms include the downregulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and the induction of the catabolic enzymes spermidine (B129725)/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2][3] This dual action of inhibiting synthesis and promoting catabolism leads to a significant reduction in the levels of putrescine, spermidine, and spermine, ultimately resulting in cytostasis.[4][5] While PG-11047 induces SMOX activity, it does not appear to have a direct inhibitory effect on the enzyme.[6]

Data Presentation

The following table summarizes the in vitro cytotoxic activity of this compound against human colon adenocarcinoma (HCT116) and human lung adenocarcinoma (A549) cell lines.

| Cell Line | Compound | IC50 (µM) | Assay Duration | Citation |

| HCT116 | This compound | 8.0 | 72 hours | [4] |

| A549 | This compound | > 10.0 | Not Specified | [6] |

Experimental Protocols

Cell Culture

-

Cell Lines:

-

HCT116 (human colon adenocarcinoma)

-

A549 (human lung adenocarcinoma)

-

-

Culture Medium:

-

HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

-

Cytotoxicity Assay (CellTiter-Blue® Viability Assay)

This protocol is adapted from the Promega CellTiter-Blue® Cell Viability Assay technical bulletin and is optimized for determining the IC50 value of this compound.

-

Materials:

-

HCT116 or A549 cells

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in sterile water)

-

96-well clear-bottom black plates

-

CellTiter-Blue® Reagent (Promega)

-

Plate reader with fluorescence detection (560 nm excitation / 590 nm emission)

-

-

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for 72 hours.

-

-

Assay:

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence at 560 nm excitation and 590 nm emission.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium only).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using a nonlinear regression curve fit.

-

-

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is a general method for determining ODC activity in cell lysates by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

-

Materials:

-

Treated and untreated cell pellets

-

ODC assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT)

-

L-[1-¹⁴C]ornithine

-

Pyridoxal-5'-phosphate (PLP)

-

Scintillation vials and cocktail

-

Scintillation counter

-

-

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with this compound (e.g., 10 µM) for 24 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellet in ice-cold ODC assay buffer and lyse by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).

-

-

Enzyme Reaction:

-

In a sealed reaction vessel, combine 50-100 µg of cell lysate protein, ODC assay buffer, PLP (final concentration 50 µM), and L-[1-¹⁴C]ornithine (final concentration ~0.5 µCi/mL).

-

Incubate at 37°C for 30-60 minutes.

-

-

CO₂ Trapping and Measurement:

-

Stop the reaction by injecting an acid (e.g., 2 M citric acid).

-

The released ¹⁴CO₂ is trapped in a filter paper soaked in a CO₂-trapping agent (e.g., hyamine hydroxide) placed in a center well within the sealed vessel.

-

Incubate for an additional 60 minutes at 37°C to ensure complete trapping.

-

Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the ODC activity as pmol of ¹⁴CO₂ released per mg of protein per hour.

-

Compare the activity in treated samples to untreated controls.

-

-

Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay

This is a general radiometric assay to measure SSAT activity in cell lysates.

-

Materials:

-

Treated and untreated cell pellets

-

SSAT assay buffer (e.g., 100 mM Tris-HCl pH 7.8)

-

Spermidine or spermine

-

[¹⁴C]acetyl-CoA

-

Dithiothreitol (DTT)

-

Scintillation vials and cocktail

-

Scintillation counter

-

-

Procedure:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the ODC activity assay protocol.

-

-

Enzyme Reaction:

-

In a reaction tube, combine 50-100 µg of cell lysate protein, SSAT assay buffer, DTT (final concentration 1 mM), spermidine or spermine (final concentration 1.5 mM), and [¹⁴C]acetyl-CoA (final concentration ~0.1 µCi/mL).

-

Incubate at 37°C for 10-30 minutes.

-

-

Separation and Measurement:

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Separate the radiolabeled acetylated polyamines from the unreacted [¹⁴C]acetyl-CoA using cation-exchange chromatography or by spotting the reaction mixture onto P81 phosphocellulose paper and washing with a suitable buffer.

-

Elute the acetylated polyamines or quantify the radioactivity retained on the paper using a scintillation counter.

-

-

Data Analysis:

-

Calculate the SSAT activity as pmol of [¹⁴C]acetyl-spermidine/spermine formed per mg of protein per minute.

-

Compare the activity in treated samples to untreated controls.

-

-

Mandatory Visualizations

Caption: Mechanism of action of this compound in cancer cells.

References

- 1. Biochemical evaluation of the anticancer potential of the polyamine-based nanocarrier Nano11047 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The polyamine analog PG11047 potentiates the antitumor activity of cisplatin and bevacizumab in preclinical models of lung and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gene Expression Analysis of HCT116 Colon Tumor-derived Cells Treated with the Polyamine Analog PG-11047 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-Assembled Alkylated Polyamine Analogs as Supramolecular Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of (E/Z)-PG-11047 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-PG-11047, also known as (E/Z)-CGC-11047, is a conformationally restricted, second-generation analog of the natural polyamine spermine (B22157).[1][2] It functions as a nonfunctional competitor of natural polyamines like spermidine (B129725) and spermine, which are essential for eukaryotic cell proliferation.[1][2] PG-11047 exerts its anti-proliferative effects by depleting intracellular polyamine levels through several mechanisms: feedback inhibition of polyamine biosynthetic enzymes, competitive inhibition of polyamine functions, and induction of polyamine catabolizing enzymes such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX).[1][2] This activity has demonstrated significant growth inhibition in various cancer cell lines, including lung, breast, prostate, and pancreatic cancers, making it a compound of interest in cancer research.[1][3]

This document provides a detailed protocol for the preparation of this compound stock solutions for use in in-vitro cell culture experiments.

Physicochemical and Biological Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₃₂N₄ | [4] |

| Molecular Weight | 256.43 g/mol | [4] |

| CAS Number | 949933-50-0 | [4] |

| Appearance | Solid | [4] |

| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |

| Alternative Solvent | Water (for salt forms, e.g., HCl salt) | [5][6] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |

| Reported IC₅₀ Range | ~5 µM (in A549G and H157G lung cancer cells) to >10 µM in others | [5] |

| Typical Working Conc. | 10 nM to 100 µM | [1] |

Experimental Protocols

3.1. Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, pyrogen-free water (if using a water-soluble salt form)

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Analytical balance

-

Vortex mixer

-

Sonicator water bath (optional)

-

Sterile syringe filters (0.22 µm pore size)

-

Pipettes and sterile, filtered pipette tips

-

Biosafety cabinet (BSC)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

3.2. Safety Precautions

-

Handle this compound powder in a chemical fume hood or a powder-handling enclosure.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3.3. Preparation of 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

-

Calculation:

-

The molecular weight of this compound is 256.43 g/mol .

-

To make a 10 mM (0.010 mol/L) solution, you need: Mass (mg) = Volume (L) x Concentration (mol/L) x Molecular Weight (g/mol) x 1000 (mg/g) Mass (mg) = 0.001 L x 0.010 mol/L x 256.43 g/mol x 1000 mg/g = 2.56 mg

-

-

Procedure:

-

Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

-

Carefully weigh out 2.56 mg of this compound powder and add it to the tube.

-

Inside a biosafety cabinet, add 1 mL of sterile DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[7]

-

If the compound does not dissolve completely, sonicate the solution in a 37°C water bath for 10-15 minutes.[7] Visually inspect to ensure no particulates remain.

-

(Optional but recommended) To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is particularly important if the initial powder was not sterile.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

3.4. Storage and Stability

-

Store the prepared stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[4]

-

Avoid exposing the solution to light for extended periods.

3.5. Preparation of Working Solutions in Cell Culture Medium

-

Determine Final Concentration: Decide on the final concentration(s) of PG-11047 required for your experiment. Concentrations used in literature range from 10 nM to 100 µM.[1]

-

Dilution:

-

Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Perform serial dilutions to prepare your final working solution. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:

-

Calculate the volume of stock solution needed: V₁ = (C₂ x V₂) / C₁

-

V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

Warm the required volume of cell culture medium (10 mL) to 37°C.

-

Add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.

-

Immediately mix well by gentle inversion or swirling to prevent precipitation of the compound.[7]

-

-

Solvent Control:

-

It is critical to include a vehicle control in your experiments.

-

The final concentration of DMSO in the culture medium should be kept as low as possible, preferably ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[7]

-

In the example above, the final DMSO concentration is (10 µL) / (10,000 µL) = 0.1%. Prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equal volume of medium (10 mL) without the drug.

-

Diagrams and Workflows

4.1. Experimental Workflow: Stock Solution Preparation

Caption: Workflow for preparing a 10 mM this compound stock solution.

4.2. Signaling Pathway: Mechanism of Action of PG-11047

Caption: Mechanism of this compound in disrupting polyamine metabolism.

References

- 1. Initial Testing (Stage 1) of the Polyamine Analog PG11047 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase Ib multicenter, dose-escalation study of the polyamine analogue PG-11047 in combination with gemcitabine, docetaxel, bevacizumab, erlotinib, cisplatin, 5-fluorouracil, or sunitinib in patients with advanced solid tumors or lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. This compound | Others 16 | 949933-50-0 | Invivochem [invivochem.com]

- 5. mdpi.com [mdpi.com]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. emulatebio.com [emulatebio.com]

Application Notes and Protocols: Recommended Solvents for Dissolving PG-11047

For Researchers, Scientists, and Drug Development Professionals